1,2,3,4-Tetrahydroquinolin-6-ol
Overview
Description
1,2,3,4-Tetrahydroquinolin-6-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
It’s often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
One study mentions its use in the hydrogenation of quinolines . In this process, the compound interacts with a nitrogen-doped carbon-supported Pd catalyst, leading to the formation of 1,2,3,4-tetrahydroquinolines .
Biochemical Pathways
Its role in the hydrogenation of quinolines suggests it may influence pathways involving these compounds .
Result of Action
It’s known to be involved in the hydrogenation of quinolines, leading to the formation of 1,2,3,4-tetrahydroquinolines . This suggests it may have a role in reactions involving these compounds.
Action Environment
Its use in the hydrogenation of quinolines under mild conditions suggests that factors such as temperature and pressure could potentially influence its action.
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroquinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that tetrahydroquinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-6-ol can be synthesized through the selective hydrogenation of quinolines. One method involves using a nitrogen-doped carbon-supported palladium (Pd) catalyst under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of renewable resources to prepare the catalyst makes this method sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-6-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar structural features and biological activities.
Quinoline: The parent compound from which 1,2,3,4-Tetrahydroquinolin-6-ol is derived.
6-Hydroxyquinoline: A hydroxylated derivative of quinoline with similar chemical properties.
Uniqueness
This compound is unique due to its specific hydroxylation at the 6-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJSPUFGQNVJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187405 | |
Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3373-00-0 | |
Record name | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3373-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the structural modifications explored in research regarding 6-Hydroxy-1,2,3,4-tetrahydroquinoline, and what is their significance?
A2: The second paper ["The synthesis of hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino derivatives of hydrogenated quinolines and study of their radical analogs by ESR"] [] delves into the synthesis and study of various derivatives of hydrogenated quinolines, which includes 6-Hydroxy-1,2,3,4-tetrahydroquinoline. The research explores the incorporation of different functional groups like hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino groups onto the core structure. This systematic modification of the compound's structure is crucial for understanding structure-activity relationships (SAR). By analyzing how these modifications affect the compound's properties and potential biological activity, researchers can gain insights into the key structural features responsible for desired effects. This information is invaluable for designing and developing new compounds with improved efficacy, potency, and selectivity.
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